N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((4-phenylthiazol-2-yl)thio)acetamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((4-phenylthiazol-2-yl)thio)acetamide features a sulfone-modified tetrahydrothiophene ring linked via an acetamide bridge to a 4-phenylthiazole moiety. The sulfone group enhances polarity and metabolic stability compared to non-oxidized sulfur analogs, while the phenyl-substituted thiazole contributes to aromatic interactions in biological systems .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S3/c18-14(16-12-6-7-23(19,20)10-12)9-22-15-17-13(8-21-15)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBSYJVODULVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((4-phenylthiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the thiazole derivative with an appropriate acylating agent.
Oxidation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((4-phenylthiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Synthesis and Structure
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((4-phenylthiazol-2-yl)thio)acetamide typically involves the reaction of thiazole derivatives with thioacetamide and subsequent modifications to enhance bioactivity. The compound's structure features a tetrahydrothiophene ring and a thiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components contribute to its efficacy against various bacterial strains. For instance, modifications in the thiazole ring have shown enhanced antibacterial properties, suggesting that the compound could serve as a lead structure for developing new antibiotics .
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activities. The thiazole and thiophene rings are known to interact with cellular targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth in vitro, warranting further investigation into its mechanism of action .
Anti-inflammatory Effects
Compounds containing thiazole and thiophene derivatives have been reported to possess anti-inflammatory properties. The application of this specific compound in models of inflammation could provide insights into its therapeutic potential for treating inflammatory diseases .
Case Studies
Structure-Activity Relationships
The structure-activity relationship (SAR) studies emphasize the importance of specific functional groups in determining the biological activity of this compound. Variations in the substituents on the thiazole ring significantly affect the compound's potency against microbial strains and cancer cells.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((4-phenylthiazol-2-yl)thio)acetamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key analogs and their distinguishing features:
Key Observations :
- Sulfone vs. Thioether : The target compound’s sulfone group increases solubility and oxidative stability compared to thioether-linked analogs (e.g., compounds) .
- Heterocycle Diversity: Thiadiazole (), triazinoindole (), and benzothiazole () cores exhibit distinct electronic profiles. For example, methylenedioxybenzothiazole derivatives () show higher melting points (~265°C) due to enhanced crystallinity .
- Biological Activity: Pyrazole-containing thiazole acetamides () demonstrate analgesic activity, suggesting that bulky aryl groups (e.g., 4-dimethylaminophenyl) improve target engagement .
Structure-Activity Relationships (SAR)
- Thiazole Substitution : The 4-phenyl group in the target compound may enhance aromatic stacking vs. methyl or halogen substituents in analogs (e.g., ’s 5j with 4-chlorobenzyl) .
- Sulfur Oxidation: Sulfone groups (target compound) reduce metabolic degradation compared to thioethers (e.g., ’s triazinoindole derivatives) .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((4-phenylthiazol-2-yl)thio)acetamide is a complex organic compound with potential biological applications. This article explores its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a unique structure that includes a tetrahydrothiophene ring and a thiazole moiety. Its synthesis typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves condensing α-haloketones with thioamides.
- Introduction of the Phenyl Group : The phenyl group is introduced via Friedel-Crafts acylation.
- Formation of the Acetamide Linkage : This is achieved by reacting the thiazole derivative with an acylating agent.
- Oxidation of the Tetrahydrothiophene Ring : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to convert the tetrahydrothiophene to its sulfone form.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The structure allows for interactions with microbial enzymes or cellular components, potentially inhibiting their function.
Anticancer Activity
Studies have suggested that derivatives of this compound may possess anticancer properties. The mechanism is likely related to the modulation of specific biochemical pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have shown efficacy against various cancer cell lines in vitro, indicating a need for further exploration of their therapeutic potential .
Enzyme Inhibition
One notable area of research focuses on the inhibition of carbonic anhydrase (CA) enzymes, which are implicated in various physiological processes and diseases. Compounds designed based on similar frameworks have demonstrated competitive inhibition against human CA isoforms, suggesting that this compound could also serve as a lead compound for developing CA inhibitors .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- GIRK Channel Activation : A series of compounds derived from similar scaffolds were identified as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These findings highlight the potential for developing new therapeutics targeting ion channels using this compound's structural framework .
- Structure-Activity Relationship (SAR) : Research has explored SAR to optimize biological activity. Modifications to the thiazole and tetrahydrothiophene moieties have been shown to enhance potency against specific biological targets, such as cancer cells and microbial pathogens .
The biological activity of this compound is hypothesized to involve:
- Binding Interactions : The compound may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, leading to inhibition or activation of target pathways.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, allowing it to exert effects within target cells effectively.
Q & A
Basic Research Question
- Chromatography : HPLC for purity assessment; retention time compared to standards .
- Spectroscopy :
- NMR : ¹H/¹³C for structural elucidation; 2D techniques (COSY, HSQC) to resolve overlapping signals .
- MS : High-resolution MS (HRMS) for molecular formula confirmation .
- X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .
How can reaction conditions be optimized to improve yield and minimize side products?
Advanced Research Question
- Temperature modulation : Lower temperatures (e.g., 0–25°C) reduce side reactions during acetylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane improves thioether coupling efficiency .
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to accelerate acetylation .
- Computational guidance : Reaction path searches via quantum chemical calculations (e.g., DFT) to predict optimal conditions, as proposed by ICReDD methodologies .
How should researchers resolve contradictions in spectroscopic data (e.g., ambiguous NMR peaks)?
Advanced Research Question
- 2D NMR techniques : HSQC or HMBC to assign protons to specific carbons and clarify connectivity .
- Isotopic labeling : ¹³C-enriched intermediates to track carbon environments in complex spectra .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., thiazole-thioether analogs in ) .
What computational approaches are suitable for predicting biological target interactions?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets like kinases or GPCRs .
- MD simulations : GROMACS or AMBER to assess binding stability over time .
- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with the acetamide group) .
How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Advanced Research Question
- Analog synthesis : Modify the phenylthiazole or tetrahydrothiophene-dioxide moieties (e.g., halogenation, methoxy substitution) .
- In vitro assays :
- Enzyme inhibition : IC₅₀ determination against target enzymes (e.g., COX-2) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Data correlation : Compare activity trends with electronic (Hammett σ) or steric parameters of substituents .
What strategies address poor solubility in biological assays?
Advanced Research Question
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
How can reproducibility challenges in multi-step synthesis be mitigated?
Advanced Research Question
- Detailed reaction logs : Document exact stoichiometry, solvent batches, and humidity levels .
- In-line monitoring : ReactIR or PAT (Process Analytical Technology) for real-time reaction tracking .
- Robust purification protocols : Standardize gradient elution in HPLC or flash chromatography .
What in vivo study designs are appropriate for preclinical evaluation?
Advanced Research Question
- Animal models : Rodent studies for pharmacokinetics (e.g., bioavailability, half-life) and toxicity (LD₅₀) .
- Dosing routes : Oral (via gavage) or intravenous (tail vein) administration, with plasma LC-MS/MS quantification .
- Tissue distribution : Radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
